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Compound of Interest

Compound Name: 4-(2-Aminoethyl)pyridine

Cat. No.: B079904 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-(2-
Aminoethyl)pyridine, a key building block in pharmaceutical and chemical research. The

following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and drug

development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of 4-(2-
Aminoethyl)pyridine by mapping the chemical environments of its hydrogen (¹H) and carbon

(¹³C) atoms.

¹H NMR Data
The ¹H NMR spectrum of 4-(2-Aminoethyl)pyridine, typically recorded in deuterated

chloroform (CDCl₃) at 400 MHz, reveals five distinct signals corresponding to the different types

of protons in the molecule.[1]
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Assignment Chemical Shift (δ) [ppm] Description

A 8.487
Protons on the pyridine ring

adjacent to the nitrogen atom.

B 7.134
Protons on the pyridine ring

meta to the nitrogen atom.

C 2.977
Methylene (-CH₂) group

adjacent to the amino group.

D 2.734
Methylene (-CH₂) group

adjacent to the pyridine ring.

E 1.83
Protons of the primary amine (-

NH₂) group.

¹³C NMR Data
The ¹³C NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) [ppm]

Data not explicitly available in search results

Note: While a source for the ¹³C NMR spectrum was identified, the specific chemical shift

values were not explicitly listed in the provided information. Researchers should refer to

spectral databases for detailed peak assignments.[2]

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in 4-(2-Aminoethyl)pyridine by

measuring the absorption of infrared radiation at specific frequencies, which correspond to the

vibrational modes of the molecule's bonds. The spectrum is typically recorded as a liquid film.
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Wavenumber (cm⁻¹) Vibrational Mode Functional Group

Specific peak data not

available in search results
N-H stretch Primary Amine

Specific peak data not

available in search results
C-H stretch (aromatic) Pyridine Ring

Specific peak data not

available in search results
C-H stretch (aliphatic) Ethyl Chain

Specific peak data not

available in search results
C=N and C=C stretch Pyridine Ring

Specific peak data not

available in search results
N-H bend Primary Amine

Specific peak data not

available in search results
C-H bend Ethyl Chain and Pyridine Ring

Note: While the presence of IR spectra is confirmed, a detailed peak list was not available in

the initial search results. The expected characteristic absorptions are listed based on the

known functional groups.

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular

weight and fragmentation pattern of 4-(2-Aminoethyl)pyridine. The molecular ion peak

confirms the compound's mass, while the fragmentation pattern offers clues to its structure.

The data presented here was obtained at an ionization energy of 70 eV.[1][3]
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m/z Relative Intensity (%) Possible Fragment

122
Not explicitly stated, but

present
[M]⁺ (Molecular Ion)

93 100.0 [M - CH₂NH₂]⁺

92 9.1 [M - CH₂NH₂ - H]⁺

78 3.6 [Pyridine]⁺

66 7.4

65 6.6

51 5.1

39 7.5

30 40.0 [CH₂NH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation: Dissolve 5-25 mg of 4-(2-Aminoethyl)pyridine in approximately 0.6-

0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The solution

should be free of any particulate matter.

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is then tuned to

the appropriate frequency for the nucleus being observed (¹H or ¹³C). The magnetic field is

shimmed to achieve homogeneity.

Data Acquisition: For a standard ¹H NMR spectrum, a sufficient number of scans are

acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is

typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton

decoupling is commonly used to simplify the ¹³C spectrum to single peaks for each unique

carbon.
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Data Processing: The acquired free induction decay (FID) signal is Fourier transformed to

produce the frequency-domain NMR spectrum. The spectrum is then phased, baseline

corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

Fourier Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 4-(2-Aminoethyl)pyridine is a liquid at room temperature, a

spectrum can be obtained by placing a drop of the neat liquid between two potassium

bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

Background Spectrum: A background spectrum of the empty sample holder is recorded to

account for atmospheric and instrumental absorptions.

Sample Spectrum: The prepared sample is placed in the spectrometer's sample

compartment, and the infrared spectrum is recorded.

Data Processing: The instrument's software automatically ratios the sample spectrum

against the background spectrum to produce the final transmittance or absorbance

spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: A small amount of the volatile sample is introduced into the ion source

of the mass spectrometer, where it is vaporized.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV). This causes the molecules to lose an electron, forming a positively charged

molecular ion (M⁺).

Fragmentation: The excess energy from the electron impact causes the molecular ions to

fragment into smaller, characteristic charged fragments.

Mass Analysis: The positively charged ions (molecular ion and fragments) are accelerated

into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based

on their mass-to-charge (m/z) ratio.

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.
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Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.

Sample Preparation

Spectroscopic Analysis

Data Processing & Interpretation

Chemical Sample
(4-(2-Aminoethyl)pyridine)

Dissolve in
Deuterated Solvent Prepare Liquid Film Vaporize Sample

NMR Acquisition
(¹H & ¹³C) FT-IR Acquisition EI-MS Acquisition

Fourier Transform
Referencing Background Subtraction Generate Mass Spectrum

Structural Elucidation

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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